molecular formula C12H11BrClNO2 B143899 5-Bromo-4-chloro-3-indolyl butyrate CAS No. 129541-43-1

5-Bromo-4-chloro-3-indolyl butyrate

Cat. No. B143899
M. Wt: 316.58 g/mol
InChI Key: UKTKOBRRRRODGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of bromo- and chloro-substituted compounds, such as pyrazoles and indoles, often involves palladium-catalyzed direct arylation. For instance, a chloro group can serve as a temporary protection to achieve regioselective arylation of pyrazoles, as described in the synthesis of 4-arylated pyrazoles . Although the exact synthesis of 5-bromo-4-chloro-3-indolyl butyrate is not detailed, similar methodologies could potentially be applied for its synthesis.

Molecular Structure Analysis

The molecular structure of related compounds has been investigated using various computational methods, such as Gaussian09 software package, and compared with experimental data like X-ray diffraction (XRD) . These studies provide information on the geometrical parameters and the stability of molecules, which are influenced by hyper-conjugative interactions and charge delocalization. Such analyses are crucial for understanding the molecular structure of 5-bromo-4-chloro-3-indolyl butyrate.

Chemical Reactions Analysis

The reactivity of bromo- and chloro-substituted compounds in chemical reactions, such as the Diels-Alder cycloaddition, has been explored . For example, 4-chloro-2(H)-pyran-2-one undergoes cycloaddition with electron-deficient dienophiles, and computational studies can predict the regio- and stereoselectivity of these reactions . These insights into the reactivity of similar compounds can help predict the chemical reactions that 5-bromo-4-chloro-3-indolyl butyrate might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo- and chloro-substituted compounds can be deduced from spectroscopic analyses, such as FT-IR and FT-Raman, and theoretical calculations, including HOMO-LUMO analysis and molecular electrostatic potential (MEP) mapping . These studies reveal the charge distribution within the molecule and its potential role in nonlinear optics due to its first hyperpolarizability. Such properties are important for understanding the behavior of 5-bromo-4-chloro-3-indolyl butyrate in various applications.

Scientific Research Applications

Colorimetric Detection Systems

5-Bromo-4-chloro-3-indolyl butyrate plays a significant role in sensitive and widespread colorimetric detection systems. It is particularly utilized for the detection and localization of alkaline phosphatase activity in various applications such as Western and Southern blots and immunohisto/cytochemistry. This compound demonstrates stability over a wide pH range and forms an indigoid dye through enzymatic hydrolysis and atmospheric or chemical oxidation (Guder, Heindl, & Josel, 2000).

Chemical Transformations and Antidiabetic Potential

5-Bromo-4-chloro-3-indolyl butyrate is involved in the synthesis of various chemical compounds with potential antidiabetic applications. This includes the conversion of indolyl butanoic acid into various analogs, demonstrating antidiabetic potential via inhibition of the α-glucosidase enzyme. The synthesized molecules exhibit low cytotoxicity and are considered promising for further antidiabetic research (Nazir et al., 2018).

Tumor Progression Studies

In tumor progression studies, 5-Bromo-4-chloro-3-indolyl butyrate is used as a marker to detect micrometastasis formation. The compound enables the specific and highly sensitive detection of tumor cells in primary sites and secondary organs. It provides both qualitative and quantitative tools for examining micrometastasis development and the relationship of tumor cells to host organ microenvironments (Lin, Pretlow, Pretlow, & Culp, 1990).

Enzyme Assays and Immunocytochemistry

5-Bromo-4-chloro-3-indolyl butyrate is extensively used in enzyme immunoassays and for immunocytochemistry, particularly as a substrate for β-Galactosidase. It produces an intense blue product that is stable and insoluble in both alcohol and water, enhancing the reliability of the assays (Rodig, 2020).

Tissue-Specific Gene Expression Studies

The compound is instrumental in studies focusing on tissue-specific gene expression. It has been used in transgenic mice studies to demonstrate specific expression patterns of genes, like the human von Willebrand factor gene, in various endothelial cell populations. This has provided insights into the diversity of endothelial cell gene regulation (Aird, Jahroudi, Weiler-Guettler, Rayburn, & Rosenberg, 1995).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 . It has hazard statements H302 - H318 . Precautionary statements include P280 - P301 + P312 + P330 - P305 + P351 + P338 + P310 .

Future Directions

5-Bromo-4-chloro-3-indolyl butyrate can be used as a substrate for carboxyl esterase, yielding a blue precipitate upon cleavage . It is also used to detect the activity of this enzyme in histochemistry and bacteriology .

properties

IUPAC Name

(5-bromo-4-chloro-1H-indol-3-yl) butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrClNO2/c1-2-3-10(16)17-9-6-15-8-5-4-7(13)12(14)11(8)9/h4-6,15H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKTKOBRRRRODGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OC1=CNC2=C1C(=C(C=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00350895
Record name 5-Bromo-4-chloro-3-indolyl butyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-4-chloro-3-indolyl butyrate

CAS RN

129541-43-1
Record name 5-Bromo-4-chloro-3-indolyl butyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-4-chloro-(1H-indol-3-yl) butanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-4-chloro-3-indolyl butyrate
Reactant of Route 2
Reactant of Route 2
5-Bromo-4-chloro-3-indolyl butyrate
Reactant of Route 3
Reactant of Route 3
5-Bromo-4-chloro-3-indolyl butyrate
Reactant of Route 4
Reactant of Route 4
5-Bromo-4-chloro-3-indolyl butyrate
Reactant of Route 5
Reactant of Route 5
5-Bromo-4-chloro-3-indolyl butyrate
Reactant of Route 6
5-Bromo-4-chloro-3-indolyl butyrate

Citations

For This Compound
9
Citations
M Remel - thermoscientific.com
… The enzyme, butyrate esterase, hydrolyzes the ester linked butyrate group from the substrate 5-bromo-4chloro-3-indolyl butyrate. Loss of the butyryl moiety releases indolyl which reacts …
Number of citations: 0 www.thermoscientific.com
K Lämmle, H Zipper, M Breuer, B Hauer, C Buta… - Journal of …, 2007 - Elsevier
… spectrophotometrically at 405 nm (Purdy and Kolattukudy, 1973); the formation of indigo, which resulted from liberation of indoxyl molecules from 5-bromo-4-chloro-3-indolyl butyrate …
Number of citations: 205 www.sciencedirect.com
WM Janda, MC Montero, LM Wilcoski - European Journal of Clinical …, 2002 - Springer
… After incubation at room temperature for 2 min, the indoxyl butyrate esterase (IB; 5-bromo-4-chloro-3-indolyl butyrate) substrate circle is inspected for the appearance of a blue to blue-…
Number of citations: 1 link.springer.com
LD Howell, C Griffiths, LW Slade, M Potts… - Biochemistry, 1996 - ACS Publications
… , or 3-phosphopolyhistidine), sulfate esters (indoxyl 3-sulfate, 5-bromo-4-chloro-3-indolyl sulfate, or p-nitrophenyl sulfate), or carboxyl esters (5-bromo-4-chloro-3-indolyl butyrate or 5-…
Number of citations: 35 pubs.acs.org
HJ Karlsson, G Westman - Tetrahedron, 2000 - Elsevier
… Another group of chromogenic substrates for hydrolytic enzymes is derived from indolyl chromophores, eg 5-bromo-4-chloro-3-indolyl butyrate (BCIB). These substrates are hydrolysed …
Number of citations: 6 www.sciencedirect.com
M Teissère, M Borel, B Caillol, J Nari… - … et Biophysica Acta (BBA …, 1995 - Elsevier
… The esterase activity (lane 2) was revealed using 5-bromo-4-chloro-3-indolyl butyrate as the substrate. When this substrate is hydrolyzed by the esterase, the indoxyl group precipitates …
Number of citations: 37 www.sciencedirect.com
R Arreguín‐Espinosa, B Arreguín… - Biotechnology and …, 2000 - Wiley Online Library
A novel lipase from the insect Cephaloleia presignis was purified by a procedure involving ammonium sulphate precipitation, and Phenyl Toyopearl 650M, DEAE‐5PW and hydrophobic…
Number of citations: 49 iubmb.onlinelibrary.wiley.com
LD Sprague, HC Scholz, S Amann… - … of systematic and …, 2008 - microbiologyresearch.org
… acid-β-naphthylamide and proline, but negative reactions were observed for p-nitrophenyl-β-d-xylopyranoside, p-nitrophenyl-β-glucuronide, 5-bromo-4-chloro-3-indolyl butyrate and …
Number of citations: 125 www.microbiologyresearch.org
AJ Mulemena - 2016 - dspace.unza.zm
Introduction: Pneumonia is a leading cause of morbidity and a significant cause of mortality worldwide. Although information is available on pneumonia in children in Zambia, the …
Number of citations: 2 dspace.unza.zm

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.